3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide
Overview
Description
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanohydrazide are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the target organisms, thereby inhibiting their growth and proliferation .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. It displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can be influenced by the specific substituents on the pyrazole ring .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone or β-ketoester.
Bromination and Methylation: The pyrazole ring is then brominated and methylated to introduce the bromo and methyl substituents at the desired positions.
Hydrazide Formation: The final step involves the reaction of the substituted pyrazole with a hydrazide derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the hydrazide moiety.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones and related derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation and Reduction Products: These reactions can yield oxidized or reduced forms of the compound, potentially altering its biological activity.
Scientific Research Applications
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: The compound can be employed in studies investigating enzyme inhibition, particularly targeting enzymes like liver alcohol dehydrogenase.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceutical research.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: This compound shares the bromo substitution but lacks the hydrazide moiety, making it less versatile in forming hydrazone derivatives.
3,5-Dimethyl-1H-pyrazole: Similar in having methyl substitutions, but without the bromo group, it exhibits different reactivity and biological activity.
Uniqueness
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide is unique due to its combination of bromo, methyl, and hydrazide functionalities. This combination allows for diverse chemical reactivity and potential biological applications, distinguishing it from other pyrazole derivatives .
Properties
IUPAC Name |
3-(4-bromo-5-methylpyrazol-1-yl)propanehydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4O/c1-5-6(8)4-10-12(5)3-2-7(13)11-9/h4H,2-3,9H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFMDMXKKHVOQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)NN)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204426 | |
Record name | 4-Bromo-5-methyl-1H-pyrazole-1-propanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501204426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004644-59-0 | |
Record name | 4-Bromo-5-methyl-1H-pyrazole-1-propanoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-methyl-1H-pyrazole-1-propanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501204426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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